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Protocols & Analytical Methods

Method

1-Phenylmelatonin in vitro assay protocol

An Application Guide for the In Vitro Characterization of 1-Phenylmelatonin Introduction 1-Phenylmelatonin is a potent synthetic agonist of the melatonin receptors, MT1 and MT2, demonstrating higher affinity and potency...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Characterization of 1-Phenylmelatonin

Introduction

1-Phenylmelatonin is a potent synthetic agonist of the melatonin receptors, MT1 and MT2, demonstrating higher affinity and potency than the endogenous ligand, melatonin itself. The melatonin system is a critical regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes, making its receptors significant targets for therapeutic intervention in sleep disorders, depression, and even cancer.[1][2][3] As G protein-coupled receptors (GPCRs), the characterization of novel ligands like 1-phenylmelatonin requires a suite of robust in vitro assays to determine their pharmacological profile, including binding affinity, functional potency, and potential for biased signaling.

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of 1-phenylmelatonin. It is designed for researchers in pharmacology and drug development, offering both the theoretical underpinnings and practical steps necessary to accurately characterize this high-affinity melatonergic compound. We will delve into two fundamental assays: the radioligand competition binding assay to determine binding affinity (Kᵢ) and a cAMP functional assay to quantify agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

Scientific Background: Melatonin Receptor Signaling

The MT1 and MT2 receptors are canonical members of the Class A G protein-coupled receptor family.[4] Their primary signaling cascade is mediated through the heterotrimeric G protein, Gαi. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][5]

In addition to this canonical G protein-dependent pathway, GPCRs can also signal through G protein-independent mechanisms, primarily involving β-arrestins.[6][7][8] Ligand-induced receptor phosphorylation by GPCR kinases (GRKs) promotes the recruitment of β-arrestin proteins. This interaction not only desensitizes the G protein signal but also initiates a distinct wave of signaling cascades. Ligands that preferentially activate one pathway over the other are known as "biased agonists," a concept of growing importance in modern pharmacology.[1][7] A comprehensive in vitro characterization of 1-phenylmelatonin should therefore aim to probe both its G protein and β-arrestin signaling profiles.

Caption: Melatonin Receptor Signaling Pathways.

Assay Principles and Methodologies

To build a complete pharmacological profile of 1-phenylmelatonin, a multi-assay approach is recommended.

  • Radioligand Competition Binding Assay : This assay is the gold standard for determining the binding affinity of a test compound.[9] It measures the ability of 1-phenylmelatonin (the unlabeled "competitor") to displace a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) from the MT1 or MT2 receptor.[10][11] The concentration of 1-phenylmelatonin that displaces 50% of the radioligand is the IC₅₀ value, which can then be converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation. This provides a direct measure of the compound's affinity for the receptor.[2]

  • cAMP Accumulation Functional Assay : This is a cell-based functional assay that quantifies the biological response to receptor activation.[12] Since MT1 and MT2 receptors are Gαi-coupled, their activation by an agonist like 1-phenylmelatonin leads to an inhibition of adenylyl cyclase activity.[1][5] To measure this inhibitory effect, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator, such as forskolin. The ability of 1-phenylmelatonin to reduce this forskolin-stimulated cAMP level is then measured in a dose-dependent manner. This allows for the determination of the compound's potency (EC₅₀) and maximal efficacy (Eₘₐₓ).[13] Modern assays often use HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based detection methods for high-throughput capabilities.[13][14][15]

  • [³⁵S]GTPγS Binding Assay : This is a proximal functional assay that directly measures G protein activation.[16][17][18] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[18] The amount of incorporated radioactivity is proportional to the level of G protein activation, providing a functional readout that is upstream of second messenger generation and less prone to signal amplification.[19] This makes it particularly useful for distinguishing between full and partial agonists.[19]

  • β-Arrestin Recruitment Assay : To assess potential biased agonism, β-arrestin recruitment assays are employed. These assays measure the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.[6][7] Commercially available technologies like PathHunter® (enzyme fragment complementation) or BRET (Bioluminescence Resonance Energy Transfer) are commonly used to quantify this interaction in live cells.[6][20] Comparing the potency and efficacy of 1-phenylmelatonin in this assay versus a G-protein-dependent assay (like cAMP or GTPγS) can reveal any signaling bias.[21]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for two foundational assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a filtration-based binding assay to determine the Kᵢ of 1-phenylmelatonin at human MT1 or MT2 receptors expressed in CHO or HEK293 cells.

Materials and Reagents

Reagent/MaterialSpecifications
Cell MembranesPrepared from CHO or HEK293 cells stably expressing hMT1 or hMT2.
Radioligand[³H]-melatonin (Specific Activity: ~80 Ci/mmol)
Binding Buffer50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4
Competitor1-Phenylmelatonin, dissolved in DMSO (10 mM stock)
Non-specific ControlMelatonin (10 µM final concentration)
96-well PlatesStandard, non-treated
Filter Plates96-well glass fiber (GF/C) plates, pre-soaked in 0.3% PEI
Scintillation CocktailSuitable for solid scintillators
Microplate Scintillation Counter

Procedure

  • Membrane Preparation : Thaw the cell membrane aliquots on ice and resuspend them in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well.[22] Keep on ice.

  • Compound Dilution : Prepare a serial dilution series of 1-phenylmelatonin in Binding Buffer. A typical range would be 11 concentrations from 100 nM down to 1 pM. Also prepare solutions for Total Binding (buffer with DMSO vehicle) and Non-Specific Binding (10 µM melatonin).

  • Assay Setup : In a 96-well plate, combine the components in the following order:

    • 150 µL of membrane preparation.

    • 50 µL of the competing test compound (1-phenylmelatonin dilutions), buffer (for Total Binding), or 10 µM melatonin (for Non-Specific Binding).

    • 50 µL of [³H]-melatonin diluted in Binding Buffer (final concentration should be near its Kᴅ, typically 0.2-1.0 nM).[2]

  • Incubation : Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[22]

  • Filtration : Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.[22]

  • Drying and Counting : Dry the filter mat at 50°C for 30 minutes. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

Protocol 2: HTRF cAMP Functional Assay (Inhibition of Forskolin)

This protocol outlines a method to determine the EC₅₀ and Eₘₐₓ of 1-phenylmelatonin by measuring the inhibition of forskolin-stimulated cAMP production.

cAMP_Workflow start Start cell_culture 1. Seed hMT₁/hMT₂ expressing cells in 384-well plates start->cell_culture incubation1 2. Incubate overnight (37°C, 5% CO₂) cell_culture->incubation1 stimulation 4. Add 1-Phenylmelatonin dilutions and Forskolin (EC₈₀) to cells incubation1->stimulation compound_prep 3. Prepare serial dilutions of 1-Phenylmelatonin compound_prep->stimulation incubation2 5. Incubate for 30 minutes at room temperature stimulation->incubation2 lysis_detection 6. Add HTRF Lysis & Detection Reagents (cAMP-d2 and anti-cAMP-Cryptate) incubation2->lysis_detection incubation3 7. Incubate for 60 minutes at room temperature lysis_detection->incubation3 read_plate 8. Read plate on HTRF- compatible reader (665nm / 620nm) incubation3->read_plate analysis 9. Calculate HTRF ratio and analyze dose-response curve read_plate->analysis end End (EC₅₀, Eₘₐₓ) analysis->end

Sources

Application

using 1-Phenylmelatonin in cell culture studies

Application Note: Selective Activation of MT2 Receptors in Cell Culture using Phenylmelatonin Analogs Introduction & Compound Profile 1.1 The Specificity Challenge Endogenous melatonin is a non-selective agonist, activat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Activation of MT2 Receptors in Cell Culture using Phenylmelatonin Analogs

Introduction & Compound Profile

1.1 The Specificity Challenge Endogenous melatonin is a non-selective agonist, activating both MT1 and MT2 G-protein coupled receptors (GPCRs) with high affinity (


 typically < 1 nM). To dissect the specific physiological roles of the MT2 receptor—such as circadian phase-shifting, NREM sleep regulation, and neuroprotection—researchers require highly selective pharmacological tools.

1.2 The Solution: Phenylmelatonin While various substitutions exist, 2-Phenylmelatonin (2-PMT) is the field-standard synthetic agonist for selective MT2 activation. By introducing a phenyl group at the C2 position of the indole ring, the molecule gains significant steric bulk that favors the larger binding pocket of the MT2 receptor over MT1.

  • Selectivity Ratio: ~30-100 fold selectivity for MT2 over MT1 (depending on the cell line).

  • Mechanism of Action:

    • Primary:

      
      -coupled inhibition of Adenylyl Cyclase (decreased cAMP).
      
    • Secondary: Unique

      
       cooperativity for ERK1/2 phosphorylation (distinct from MT1).
      

Critical Reagent Note: This guide focuses on 2-Phenylmelatonin due to its validated selectivity profile. If you are using 1-Phenylmelatonin (N1-substituted), be aware that N1-substitutions often alter intrinsic efficacy and affinity differently than C2-substitutions. The solubility and handling protocols below remain applicable to both lipophilic analogs, but the functional potency ranges cited here are specific to the 2-phenyl isomer.

Pre-Experimental Planning

Chemical Handling & Solubility

Phenylmelatonin is a lipophilic indole derivative. Proper solubilization is the single biggest variable in reproducibility.

ParameterSpecification
Molecular Weight ~308.37 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Max Solubility ~40–50 mg/mL (in DMSO)
Aqueous Solubility Negligible (Precipitates immediately in water/media)
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Stock) -20°C or -80°C in single-use aliquots (avoid freeze-thaw).
Stock Solution Protocol
  • Weighing: Weigh the powder in a static-free environment.

  • Dissolution: Prepare a 10 mM or 50 mM stock in 100% anhydrous DMSO. Vortex until completely clear.

  • Sterility: If required, filter through a 0.2

    
    m PTFE (hydrophobic) filter. Do not use nylon or cellulose acetate, as indoles may bind.
    
Experimental Controls (The Self-Validating System)

To prove an observed effect is MT2-mediated, you must use the following matrix:

ConditionRoleReagent
Agonist MT2 Activation2-Phenylmelatonin (10 pM – 1

M)
Negative Control Vehicle EffectDMSO (matched concentration, <0.1%)
Antagonist 1 Prove GPCR SpecificityLuzindole (Non-selective MT1/MT2 antagonist)
Antagonist 2 Prove MT2 Specificity4P-PDOT (Highly selective MT2 antagonist)

Core Protocol 1: G-Protein Signaling (cAMP Inhibition)

Rationale: MT2 receptors are


-coupled. Activation inhibits Adenylyl Cyclase. However, basal cAMP levels in cultured cells are often too low to detect inhibition reliably. Therefore, you must first stimulate cAMP production (using Forskolin) and measure the reduction caused by Phenylmelatonin.

Target Cells: CHO-K1 or HEK293 stably expressing human MT2 (hMT2).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., 10,000/well in 384-well plate) in complete media. Incubate overnight.

  • Starvation (Optional but Recommended): Replace media with serum-free media for 2–4 hours to reduce basal signaling noise.

  • IBMX Pre-treatment: Add IBMX (500

    
    M)  for 30 minutes.
    
    • Why? IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. This amplifies the signal window.

  • Agonist Addition: Add Phenylmelatonin (serial dilution:

    
     M to 
    
    
    
    M).
    • Note: Keep final DMSO < 0.1%.[1][2]

  • Stimulation: Immediately add Forskolin (1–10

    
    M) .
    
  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (e.g., HTRF) or Luminescent assay.

Expected Result: A dose-dependent decrease in cAMP signal. The


 should be in the sub-nanomolar range (0.1 – 1.0 nM) for hMT2.

Core Protocol 2: ERK1/2 Phosphorylation

Rationale: Unlike MT1, the MT2 receptor has been shown to recruit


 proteins cooperatively with 

to drive ERK1/2 phosphorylation. This is a distinct functional signature.

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well plates (for Western Blot) or 96-well plates (for ELISA/AlphaScreen).

  • Serum Starvation (Critical): Starve cells in serum-free media for 16–24 hours .

    • Why? Serum contains growth factors that saturate pERK levels. You need a "quiet" background to see the MT2 spike.

  • Treatment: Add Phenylmelatonin (100 nM) .

    • Time Course: 5, 10, 15, 30, 60 minutes. Peak usually occurs at 5–15 min.

  • Lysis:

    • Place on ice immediately.

    • Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF).

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.

Visualization of Signaling & Workflows

Figure 1: MT2-Selective Signaling Pathways

Caption: The MT2 receptor (blue) exhibits unique signaling bias compared to MT1. While both inhibit cAMP via Gi (red path), MT2 uniquely recruits Gq/11 to drive ERK1/2 phosphorylation (green path), a key differentiator in cellular assays.

MT2_Signaling Ligand 2-Phenylmelatonin Receptor MT2 Receptor Ligand->Receptor Selective Agonism Gi Gi/o Protein Receptor->Gi Gq Gq/11 Protein Receptor->Gq Unique to MT2 AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK 1/2 Phosphorylation Gi->ERK Crosstalk PLC PLC Gq->PLC cAMP cAMP Production AC->cAMP PLC->ERK

Figure 2: Experimental Workflow for Reproducibility

Caption: Critical path for handling lipophilic phenylmelatonin analogs. Note the strict requirement for DMSO stock preparation and the intermediate dilution step to prevent "shock" precipitation.

Workflow cluster_0 Stock Preparation cluster_1 Assay Prep Step1 Powder Storage (-20°C, Dark) Step2 Dissolve in 100% DMSO (10mM) Step1->Step2 Warm to RT Step3 Intermediate Dilution (100x in Media) Step2->Step3 Serial Dilution Step4 Final Cell Treatment (DMSO < 0.1%) Step3->Step4 Add to Cells

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Boutin, J. A., et al. (2020). "New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists." International Journal of Molecular Sciences.

  • Chen, M., et al. (2020). "Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins."[3] Journal of Pineal Research.

  • Johansson, L. C., et al. (2019). "XFEL structures of the human MT2 melatonin receptor reveal the basis of subtype selectivity."[[“]] Nature.

  • Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Technical Notes & Optimization

Troubleshooting

Critical Triage: Is this the compound you mean?

Technical Support Center: Stability & Handling of Phenyl-Substituted Melatonins Focus Topic: 1-Phenylmelatonin (N-Phenyl) & 2-Phenylmelatonin (C-Phenyl) Analogs Before proceeding with stability protocols, verify the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Phenyl-Substituted Melatonins Focus Topic: 1-Phenylmelatonin (N-Phenyl) & 2-Phenylmelatonin (C-Phenyl) Analogs

Before proceeding with stability protocols, verify the specific isomer, as their chemical behaviors in aqueous solution differ radically.

Feature1-Phenylmelatonin (N-Phenyl) 2-Phenylmelatonin (C-Phenyl)
Structure Phenyl group attached to Indole Nitrogen (Position 1).Phenyl group attached to Carbon 2 (Next to Nitrogen).
Prevalence Rare. Primarily a theoretical or custom synthesis tool.[1]Common. High-affinity MT1/MT2 receptor agonist.
Solubility Extremely Hydrophobic. No N-H hydrogen bond donor.Hydrophobic. Similar to melatonin but bulkier.
Oxidation Resistant to classical AFMK formation (blocked N1).Resistant to C2-C3 cleavage (Steric protection).

Note: This guide primarily addresses 1-Phenylmelatonin as requested, but includes specific notes for 2-Phenylmelatonin where applicable, given its prevalence in drug discovery.

Module 1: Solubility & Stock Preparation

The Core Issue: 1-Phenylmelatonin is virtually insoluble in pure aqueous buffers. The N-phenyl substitution removes the indole N-H hydrogen bond donor, drastically increasing lipophilicity compared to native melatonin.

Troubleshooting: "My solution precipitated immediately upon dilution."

Root Cause: Rapid change in dielectric constant when diluting organic stock into aqueous buffer ("Crash-out" effect). Solution: Use a step-down dilution method with an intermediate co-solvent.

Optimized Solubilization Protocol:

  • Primary Stock (10 mM): Dissolve pure solid in 100% DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Stability:[2][3][4][5][6] Stable at -20°C for 6 months (protect from light).

  • Intermediate Working Solution (1 mM): Dilute Primary Stock 1:10 into PEG-400 or Propylene Glycol .

    • Why? These solvents bridge the polarity gap between DMSO and water.

  • Final Aqueous Buffer (10 µM - 100 µM): Slowly add the Intermediate Solution to your vortexing aqueous buffer (PBS or HBSS).

    • Max DMSO limit: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity in biological assays.

Module 2: Aqueous Stability (Oxidation & Hydrolysis)

The Core Issue: "I see a yellow/brown discoloration in my buffer after 24 hours."

Mechanism of Degradation

Native melatonin degrades via oxidative cleavage of the C2-C3 double bond to form AFMK (N¹-acetyl-N²-formyl-5-methoxykynuramine).[7][8]

  • 1-Phenylmelatonin Specifics: The N-phenyl group blocks the formation of standard AFMK because the N1 position is occupied. However, the electron-rich indole ring is still susceptible to hydroxylation by hydroxyl radicals (

    
    OH) and eventual polymerization (browning).
    
  • 2-Phenylmelatonin Specifics: The Phenyl group at C2 provides steric hindrance, protecting the C2-C3 bond. It is generally more stable than native melatonin.

Experimental Protocol: Stability Verification (HPLC)

If you observe potency loss, run this validation:

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (5%

    
     95% ACN).
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Detection: UV at 240 nm (Indole absorption) and 310 nm (Degradation product formation).

  • Acceptance Criteria: Purity > 95% after 24h incubation at 37°C.

Visualizing the Degradation Logic:

MelatoninStability Compound Phenyl-Melatonin (Aqueous Solution) Intermed Excited State / Radical Compound->Intermed Energy Input Light UV/Visible Light Light->Intermed Oxygen Dissolved Oxygen (ROS) Oxygen->Intermed RouteA 1-Phenyl Analog: Hydroxylation/Polymerization (Yellowing) Intermed->RouteA If N1-Substituted RouteB 2-Phenyl Analog: Steric Protection (Slower Degradation) Intermed->RouteB If C2-Substituted

Figure 1: Differential degradation risks based on substitution pattern. N1-substitution (1-Phenyl) leads to non-AFMK oxidative pathways, while C2-substitution (2-Phenyl) offers steric protection.

Module 3: Photostability

The Core Issue: "My EC50 values shift after working on the bench." Fact: Indoles are photosensitizers. They absorb UV/Blue light, generating singlet oxygen which self-destructs the molecule.

Protocol:

  • Amber Glass: Mandatory for all stocks.

  • Red Light: If handling solid powder for extended periods, use red-filtered room light (indoles absorb minimally >600nm).

  • Aluminum Foil: Wrap all aqueous reservoirs (syringes, reservoirs) during perfusion experiments.

Module 4: pH Sensitivity

The Core Issue: Hydrolysis of the amide side chain (Deacetylation).

  • Risk: Low. The amide bond is relatively stable at physiological pH (7.4).

  • Danger Zone: pH < 3 or pH > 10.

  • 1-Phenyl Specific: The bulky N-phenyl group may slightly distort the electronic structure, but the side chain (N-acetyl) remains the primary hydrolysis site.

Recommended Buffer Systems:

  • Best: HEPES or Phosphate (pH 7.0 - 7.4).

  • Avoid: Carbonate buffers (pH > 9) or unbuffered Saline (can drift acidic).

Summary Data Table

ParameterNative Melatonin1-Phenylmelatonin (Predicted)2-Phenylmelatonin (Observed)
Water Solubility 0.1 mg/mL (Poor)< 0.01 mg/mL (Insoluble)~0.05 mg/mL (Very Poor)
Primary Degradation C2-C3 Cleavage (AFMK)Ring Hydroxylation / PolymerizationSlow Oxidation
Light Sensitivity HighHighModerate
Max Aqueous Stability ~24 Hours (4°C)< 12 Hours (due to precipitation risk)> 48 Hours (4°C)

References

  • Daya, S., et al. (2001). "The effect of variations in pH and temperature on stability of melatonin in aqueous solution."[6][9] Journal of Pineal Research.[2][5][6]

    • Key Finding: Melatonin is stable for ~2 days at room temperature across pH 4-10 but degrades significantly over 21 days.
  • Mahal, H. S., et al. (1999). "Antioxidant properties of melatonin: a pulse radiolysis study." Free Radical Biology and Medicine.

    • Key Finding: Establishes the mechanism of radical
  • Rivara, S., et al. (2005). "Melatonin Receptor Agonists: SAR and Applications." Current Topics in Medicinal Chemistry.
  • Zetner, D., et al. (2020). "Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide."[9] F1000Research.

    • Key Finding: Confirms DMSO and Glycofurol as superior solvents for long-term stability compared to aqueous buffers.

Sources

Optimization

how to prevent 1-Phenylmelatonin precipitation in cell media

A Guide to Preventing Precipitation and Ensuring Experimental Success Welcome to the technical support center for the use of 1-Phenylmelatonin in cell culture applications. As a Senior Application Scientist, I understand...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Precipitation and Ensuring Experimental Success

Welcome to the technical support center for the use of 1-Phenylmelatonin in cell culture applications. As a Senior Application Scientist, I understand that achieving reliable and reproducible results is paramount to your research. This guide is designed to provide you with in-depth technical and practical advice to overcome a common hurdle when working with hydrophobic compounds like 1-Phenylmelatonin: precipitation in aqueous cell media.

This resource will delve into the underlying scientific principles governing the solubility of 1-Phenylmelatonin, provide step-by-step protocols for its preparation and use, and offer troubleshooting solutions to ensure the integrity of your experiments.

Understanding the Challenge: The Hydrophobic Nature of 1-Phenylmelatonin

1-Phenylmelatonin, like many small molecule drugs, is inherently hydrophobic. This means it has a low affinity for water and a high affinity for non-polar environments. Cell culture media, being primarily aqueous, presents a challenging environment for such compounds. When a concentrated stock solution of 1-Phenylmelatonin in an organic solvent is diluted into the aqueous media, the compound can rapidly come out of solution and form a precipitate. This precipitation can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of the compound reaching the cells will be significantly lower than intended.

  • Cell Toxicity: The precipitate itself can be cytotoxic or interfere with cell adhesion and growth.

  • Lack of Reproducibility: Inconsistent precipitation will lead to variable results between experiments.

The key to success lies in carefully preparing the compound and understanding the factors that influence its solubility in your cell culture system.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that researchers encounter when working with 1-Phenylmelatonin.

Q1: My 1-Phenylmelatonin precipitated immediately upon addition to my cell culture medium. What went wrong?

A1: This is a classic sign of a solubility issue. The most likely cause is that the final concentration of the organic solvent (likely DMSO) used to dissolve the 1-Phenylmelatonin is too high upon dilution into your aqueous cell culture medium. Another possibility is that the concentration of 1-Phenylmelatonin itself is above its solubility limit in the final medium.

Troubleshooting Steps:

  • Check your final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and a concentration of 0.1% is considered safe for almost all cells.[1] Exceeding this can not only be toxic but also cause your compound to precipitate.

  • Prepare a more concentrated stock solution: By making a more concentrated stock, you can add a smaller volume to your media to achieve the desired final concentration of 1-Phenylmelatonin, thereby keeping the final DMSO concentration low.[2][3]

  • Serial Dilution: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.

  • Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes help improve solubility.

Q2: I'm seeing a fine, hazy precipitate form over time in my culture plates. What's happening?

A2: This delayed precipitation can occur even if the initial solution appears clear. It suggests that while the compound was initially soluble, it is not stable in the media over the duration of your experiment. This can be due to interactions with media components or temperature fluctuations.

Troubleshooting Steps:

  • Incorporate Serum: If you are using a serum-free medium, consider the role of serum proteins. Serum albumin is known to bind to hydrophobic compounds, acting as a carrier and increasing their stability in solution.[4][5][6][7][8] If your experimental design allows, the inclusion of fetal bovine serum (FBS) can significantly help.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[9][10][11] They can encapsulate hydrophobic molecules like 1-Phenylmelatonin, forming an inclusion complex that is more soluble in aqueous solutions.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture.

  • Reduce the Incubation Time: If possible, consider reducing the duration of the experiment to minimize the time the compound is in the media.

Q3: Can I use a solvent other than DMSO?

A3: While DMSO is the most common solvent for hydrophobic compounds in cell culture due to its ability to dissolve a wide range of substances and its miscibility with water, other solvents like ethanol can also be used.[3][13][14][15][16] However, ethanol can be more volatile and may have different effects on your cells, so it's crucial to perform a vehicle control to assess its impact.[3] For any solvent, it is critical to keep the final concentration in the culture medium as low as possible.

Q4: How do I perform a vehicle control?

A4: A vehicle control is essential for any experiment involving a solvent. It is a culture that is treated with the same volume of the solvent (e.g., DMSO) as your experimental cultures, but without the 1-Phenylmelatonin. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[13]

Experimental Protocols

Here are detailed, step-by-step protocols for preparing and using 1-Phenylmelatonin in your cell culture experiments.

Protocol 1: Standard Preparation of 1-Phenylmelatonin Stock Solution in DMSO

This protocol is the standard starting point for most applications.

Materials:

  • 1-Phenylmelatonin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required amount of 1-Phenylmelatonin to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). A higher concentration stock is often better as it allows for a smaller volume to be added to your cell culture media.[2][17]

  • Weigh out the 1-Phenylmelatonin powder accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the 1-Phenylmelatonin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C , protected from light.

Protocol 2: Working Dilution of 1-Phenylmelatonin in Cell Culture Medium

This protocol details how to dilute your DMSO stock solution into your cell culture medium to achieve the desired final concentration while minimizing precipitation.

Materials:

  • 1-Phenylmelatonin stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium (with or without serum, as per your experimental design)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 1-Phenylmelatonin stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Crucially, ensure that the final concentration of DMSO does not exceed 0.5%, with 0.1% being the ideal maximum. [1]

  • Perform a serial dilution (recommended): a. Pipette a small volume of your pre-warmed cell culture medium into a sterile tube. b. Add the calculated volume of the 1-Phenylmelatonin stock solution to this small volume of media and mix gently by pipetting up and down. c. Add this intermediate dilution to your final volume of cell culture medium and mix thoroughly but gently.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

  • Always prepare the working solution fresh for each experiment.

Advanced Solubilization Strategy: Using Cyclodextrins

For particularly challenging situations where 1-Phenylmelatonin continues to precipitate, using cyclodextrins can be a powerful solution.[9][10][11][18]

Protocol 3: Preparing a 1-Phenylmelatonin-Cyclodextrin Complex

This protocol describes how to prepare a more soluble complex of 1-Phenylmelatonin using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 1-Phenylmelatonin powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or saline

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a solution of HP-β-CD in sterile, purified water or saline. A common starting concentration is 10-20% (w/v).

  • Slowly add the 1-Phenylmelatonin powder to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • This aqueous stock solution can then be further diluted in your cell culture medium.

Visualizing the Workflow

To aid in your experimental planning, the following diagrams illustrate the key decision-making processes and workflows.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation prep_start Start: 1-Phenylmelatonin Powder dissolve_dmso Dissolve in Anhydrous DMSO prep_start->dissolve_dmso check_dissolution Complete Dissolution? dissolve_dmso->check_dissolution check_dissolution->dissolve_dmso No, Vortex/Warm aliquot_store Aliquot and Store at -20°C/-80°C check_dissolution->aliquot_store Yes working_start Thaw Stock Solution aliquot_store->working_start calc_vol Calculate Volume for Final Concentration working_start->calc_vol check_dmso Final DMSO < 0.5%? calc_vol->check_dmso check_dmso->calc_vol No, Adjust Stock Conc. serial_dilute Serial Dilution in Pre-warmed Media check_dmso->serial_dilute Yes add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Standard workflow for preparing 1-Phenylmelatonin solutions.

G cluster_troubleshooting Troubleshooting Precipitation precip_issue Precipitation Observed check_dmso Verify Final DMSO Concentration precip_issue->check_dmso use_serum Incorporate Serum in Media precip_issue->use_serum try_cd Use Cyclodextrins (HP-β-CD) precip_issue->try_cd reoptimize Re-optimize Stock Concentration check_dmso->reoptimize

Caption: Decision tree for troubleshooting precipitation issues.

Quantitative Data Summary

ParameterRecommendationRationale
DMSO Stock Concentration 10 mM - 100 mMA higher concentration allows for smaller volumes to be added to the media, minimizing the final DMSO concentration.
Final DMSO Concentration ≤ 0.1% (ideal), ≤ 0.5% (maximum)To minimize solvent-induced cytotoxicity and precipitation.[1]
Storage of Stock Solution -20°C or -80°C, protected from lightTo ensure the long-term stability of the compound.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Kragh-Hansen, U., et al. (n.d.). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC. [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Loftsson, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • Puskás, I., et al. (2020). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Patel, K., et al. (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. ResearchGate. [Link]

  • CarboHydate Chronicles. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]

  • The Animated Chemist. (2022). DMSO biochemistry. YouTube. [Link]

  • de la Fuente, C., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Carter, R. L., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]

  • Carter, R. L., et al. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]

  • Carter, R. L., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]

  • Imamura, K., et al. (2025). Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. ResearchGate. [Link]

  • ResearchGate. (2020). How to dissolve 1-mt used in cell culture?. [Link]

  • ResearchGate. (2015). Which is an appropriate solvent for melatonin?. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Prasad, P. N., et al. (2007). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC. [Link]

  • ResearchGate. (2013). What is the minimum DMSO concentration to dissolve melatonin? I have DMSO with concentration 99%.. [Link]

  • Anselmo, A. C., et al. (2014). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC. [Link]

  • ResearchGate. (2015). Which solvent can I use to dissolve melatonin for the macrophage cell line?. [Link]

  • JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

  • S., P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • ResearchGate. (2020). How to prepare stock solution of melatonin to use for electrochemical detection?Which solvent is more suitable?. [Link]

  • Shida, C. S., et al. (1994). High melatonin solubility in aqueous medium. Journal of Pineal Research. [Link]

  • ResearchGate. (2019). Stable stock solution for melatonin?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Phenylmelatonin Synthesis

Executive Summary: The "N1-Selectivity" Challenge Synthesizing 1-Phenylmelatonin (N1-phenyl-N-acetyl-5-methoxytryptamine) presents a specific chemoselectivity challenge. You are attempting to arylate the indole nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N1-Selectivity" Challenge

Synthesizing 1-Phenylmelatonin (N1-phenyl-N-acetyl-5-methoxytryptamine) presents a specific chemoselectivity challenge. You are attempting to arylate the indole nitrogen (N1) in the presence of a sensitive acetamide side chain.

The core issues reducing yield are typically:

  • Competitive N-Arylation: The amide nitrogen on the ethylamino side chain can compete with the indole nitrogen, leading to mixtures.

  • Hydrolysis (Deacetylation): Harsh basic conditions at high temperatures (common in Ullmann coupling) can hydrolyze the acetamide to the free amine.

  • Catalyst Poisoning: The indole core and the amide functionality can coordinate to metal centers, arresting the catalytic cycle.

This guide provides two validated protocols (Copper vs. Palladium) and a troubleshooting logic tree to resolve these bottlenecks.

Critical Decision: Catalyst System Selection

Before starting, select your route based on available reagents and tolerance requirements.

Route A: Copper-Catalyzed (Modified Ullmann)
  • Best for: Cost-efficiency, large-scale batches (>5g), robust tolerance to moisture.

  • Mechanism: Radical-nucleophilic substitution or

    
    -complexation.
    
  • Key Risk: Requires higher temperatures (

    
    ), increasing risk of acetamide hydrolysis.
    
Route B: Palladium-Catalyzed (Buchwald-Hartwig)[1][2]
  • Best for: High value/small scale (<1g), temperature-sensitive substrates, maximizing yield (>85%).

  • Mechanism: Oxidative addition

    
     Reductive elimination.[1][2][3]
    
  • Key Risk: Higher cost, sensitivity to oxygen, requires glovebox or strict Schlenk technique.

Optimized Protocols

Protocol A: The "Robust" Copper Method (Recommended Starting Point)

Based on modified Ma/Evano conditions for functionalized indoles.

Reagents:

  • Substrate: Melatonin (1.0 equiv)

  • Aryl Donor: Iodobenzene (1.2 equiv) (Note: Aryl Iodides are vastly superior to bromides for Cu-catalysis)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)

  • Base:

    
     (2.1 equiv) (Crucial: Avoid NaH or strong alkoxides to prevent amide deprotonation)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: Add Melatonin, CuI, and

    
     to a screw-cap pressure vial.
    
  • Purge: Evacuate and backfill with Argon (

    
    ).
    
  • Inject: Add Dioxane, Iodobenzene, and DMEDA via syringe under Argon flow.

  • Heat: Seal and stir at

    
      for 20–24 hours. Do not exceed 
    
    
    
    .
  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad (removes copper salts). Wash filtrate with

    
     (aq) to sequester residual Cu.
    
Protocol B: The "Precision" Palladium Method

Based on Buchwald's biaryl phosphine generations.

Reagents:

  • Substrate: Melatonin (1.0 equiv)

  • Aryl Donor: Bromobenzene or Chlorobenzene (1.2 equiv)

  • Pre-catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos or tBuXPhos (4-6 mol%) (Essential: These bulky ligands facilitate reductive elimination from the electron-rich indole)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd source and Ligand in solvent for 5 mins to generate the active

    
     species (solution turns from dark purple to orange/brown).
    
  • Addition: Add Melatonin, Base, and Aryl Halide.

  • Heat: Stir at

    
      for 12 hours.
    
  • Workup: Filter through silica plug. Concentrate.

Troubleshooting Guide

Logic Flow: Diagnosis & Repair

Use the following diagram to diagnose low yields.

Troubleshooting Start Low Yield (<40%) CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC StartMat Unreacted Starting Material CheckTLC->StartMat Stalled Rxn Deacetyl De-acetylated Product (Free Amine) CheckTLC->Deacetyl Hydrolysis WrongRegio N-Amide Arylation (Wrong Isomer) CheckTLC->WrongRegio Selectivity Loss BlackPpt Black Precipitate (Pd Black) CheckTLC->BlackPpt Cat. Death Sol_Iodide Low Reactivity Action: Switch from Ar-Br to Ar-I Increase Catalyst Loading StartMat->Sol_Iodide Sol_Temp Temp too High / Base too Strong Action: Lower Temp to 80C Switch Base to Cs2CO3 Deacetyl->Sol_Temp Sol_Ligand Ligand Mismatch Action: Use Bulky Ligand (tBuXPhos or BrettPhos) WrongRegio->Sol_Ligand Sol_O2 Oxygen Leak Action: Degas solvent 30 mins Switch to Pd(II) precatalyst BlackPpt->Sol_O2

Caption: Diagnostic logic flow for identifying the root cause of reaction failure in Melatonin N-arylation.

Symptom-Cause-Fix Table
SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion Catalyst death (Pd black formation) or product inhibition.Switch Ligand: Move to tBuXPhos or BrettPhos . These are more stable and prevent the indole product from binding to Pd.
Product contains free amine Base-mediated hydrolysis of the acetamide side chain.Change Base: Switch from hydroxide/alkoxide bases to

or

. Ensure solvent is strictly anhydrous.
Mixture of products (Regio-isomers) Arylation occurring at the amide nitrogen (side chain).pKa Control: The Indole N-H pKa is ~17; Amide N-H is ~25. Use a weaker base (

) and avoid large excesses of base.
Green/Blue residue in Cu reaction Incomplete removal of Copper ligands.Chelation Wash: Wash the organic layer with 10% ethylenediamine or aqueous

during workup.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the deprotonation? A: Strongly Discouraged. While NaH ensures complete deprotonation, it is indiscriminate. It will likely deprotonate the acetamide side chain (pKa ~25), leading to N,N'-diarylation or polymerization. Stick to Carbonate or Phosphate bases which rely on the equilibrium deprotonation of the more acidic Indole N-H.

Q: Why is 1-Phenylmelatonin difficult to purify? A: The lipophilicity of the phenyl group makes the product behave similarly to the starting aryl halide on silica.

  • Tip: Use a gradient of DCM:MeOH (99:1 to 95:5) . The unreacted Melatonin will stick to the column, while the 1-phenyl derivative elutes earlier due to the loss of the H-bond donor at the indole position.

Q: My Copper reaction is turning black immediately. Is this normal? A: No. A dark brown/black color usually indicates oxidation of the catalyst to Cu(II) (inactive for Ullmann) or precipitation of Cu(0).

  • Fix: Ensure your DMEDA ligand is fresh (it should be colorless/pale yellow, not brown). Re-distill the ligand if necessary and strictly degas your solvent.

Experimental Workflow Visualization

The following diagram illustrates the optimal setup for the Palladium-catalyzed route, highlighting the "Glovebox-Free" Schlenk technique which is often sufficient for this chemistry.

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + XPhos (Heated in Toluene, 5 min) Step2 2. Substrate Addition Add Melatonin + Base (Counter-flow of Argon) Step1->Step2 Active L-Pd(0) Step3 3. Reaction 80-100°C 12-18 Hours Step2->Step3 Oxidative Addn Step4 4. Scavenging Add SiliaMetS® Thiol (Removes Pd residues) Step3->Step4 Conversion >95% Step5 5. Isolation Flash Chromatography DCM:MeOH Gradient Step4->Step5 Pure Filtrate

Caption: Step-by-step workflow for the Pd-catalyzed synthesis of 1-Phenylmelatonin, emphasizing the pre-activation step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

  • Spadoni, G., et al. (1993). "1-Phenylmelatonins: Synthesis and Biological Activity." Journal of Medicinal Chemistry. (Foundational work on N1-substituted melatonin activity).

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

1-Phenylmelatonin vs. Ramelteon: Binding Kinetics and Structural Pharmacology

Topic: 1-Phenylmelatonin compared to Ramelteon binding kinetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Critical Disambiguation Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Phenylmelatonin compared to Ramelteon binding kinetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Critical Disambiguation

This guide compares the binding kinetics and pharmacological profiles of 1-Phenylmelatonin and Ramelteon at the MT


 and MT

melatonin receptors.[1]

CRITICAL DISAMBIGUATION: Before analyzing kinetics, it is vital to distinguish between two structural analogs often confused in literature due to nomenclature similarities:

  • 1-Phenylmelatonin (N-phenylmelatonin): Substituted at the indole nitrogen (position 1). This modification typically abolishes or drastically reduces affinity due to steric clash and the loss of the hydrogen bond donor capacity essential for receptor recognition.

  • 2-Phenylmelatonin (2-PMT): Substituted at the C2 carbon. This is a high-affinity super-agonist (often

    
     < 50 pM) used as a radioligand and structural probe.
    

This guide focuses on the specific request: 1-Phenylmelatonin (N1-substituted) , using it as a "structural negative control" to highlight the optimized kinetic profile of the therapeutic drug Ramelteon .

Comparative Binding Kinetics & Affinity

The pharmacological divergence between these two compounds illustrates the "Goldilocks principle" of GPCR ligand design: Ramelteon represents an optimized fit leading to prolonged residence time, while 1-Phenylmelatonin represents a structural mismatch.

Quantitative Comparison Table
ParameterRamelteon (TAK-375) 1-Phenylmelatonin (N-Phenyl) Melatonin (Reference)
Core Structure Tricyclic Indeno[5,4-b]furanIndole (N-substituted)Indole
MT

Affinity (

)
14.0 ± 3.0 pM (High)> 10,000 nM (Est. Low/Inactive)~80 pM
MT

Affinity (

)
112 ± 12 pM (High)> 10,000 nM (Est. Low/Inactive)~383 pM
Selectivity MT

> MT

(~8-10 fold)
Non-selective (Low affinity)Non-selective
Residence Time (

)
Long (> 60 min at MT

)
Negligible (Transient)Short (~2-10 min)
Mechanism of Action Full Agonist (G

coupled)
Steric Probe / InactiveFull Agonist

*Note: 1-Phenylmelatonin affinity is estimated based on SAR studies showing N1-substitution (e.g., N-methyl, N-acetyl) reduces affinity by >1000-fold due to loss of the H-bond donor and steric hindrance.

Kinetic Analysis

Ramelteon: The Kinetic Super-Agonist Ramelteon exhibits "kinetic selectivity," particularly at the MT


 receptor.
  • Association (

    
    ):  Ramelteon associates rapidly, driven by the lipophilic tricyclic core which partitions effectively into the membrane bilayer before entering the ligand-binding pocket (LBP) through the transmembrane channel.
    
  • Dissociation (

    
    ):  The dissociation rate is significantly slower than that of melatonin.
    
    • Mechanism: The rigid indeno-furan core stacks tightly with Phe179 (MT

      
      ) / Phe192  (MT
      
      
      
      ). Unlike melatonin, Ramelteon lacks the indole N-H. However, its aliphatic amide side chain forms strong hydrogen bonds with Gln181 and Asn162 , locking the receptor in the active conformation.
    • Result: The long residence time (

      
      ) ensures sustained receptor occupancy even as plasma concentrations drop, contributing to its efficacy in sleep maintenance.
      

1-Phenylmelatonin: The Steric Mismatch

  • The N1-H Constraint: The indole nitrogen (N1) in melatonin serves as a hydrogen bond donor to receptor residues (likely serine/threonine clusters or water-mediated networks deep in the pocket).

  • Steric Clash: Adding a phenyl group at position 1 introduces massive steric bulk. The MT

    
    /MT
    
    
    
    binding pockets are narrow and deep. The 1-phenyl group clashes with Transmembrane Helix 5 (TM5) and TM6 residues, preventing the molecule from docking deeply enough to engage the critical amide-binding toggle switch.
  • Electronic Effect: The phenyl group withdraws electron density from the indole ring, disrupting the specific

    
    -
    
    
    
    stacking interactions required with Phe179.
Structural Mechanism & Signaling Pathways

The following diagram illustrates the binding causality: why Ramelteon activates the pathway while 1-Phenylmelatonin fails.

BindingMechanism cluster_Ramelteon Ramelteon (Optimized) cluster_1Phenyl 1-Phenylmelatonin (Steric Clash) Ligand_Entry Ligand Entry (Membrane Partitioning) Ram_Dock Docking: Tricyclic Core Stacks with Phe179 Ligand_Entry->Ram_Dock Phen_Dock Docking Attempt: N1-Phenyl Group Ligand_Entry->Phen_Dock Ram_Hbond H-Bonding: Amide Side Chain -> Gln181 Ram_Dock->Ram_Hbond Stable Fit Ram_Lock Conformational Lock: TM6 Movement Ram_Hbond->Ram_Lock Ram_Outcome High Affinity & Long Residence Time (Sustained Gi Signaling) Ram_Lock->Ram_Outcome Phen_Clash STERIC CLASH: Interference with TM5/TM6 Phen_Dock->Phen_Clash Phen_NoBond Loss of H-Bond Donor (N1 blocked) Phen_Clash->Phen_NoBond Phen_Outcome Rapid Dissociation / No Binding (No Signaling) Phen_NoBond->Phen_Outcome Rejection

Caption: Comparative binding mechanism showing Ramelteon's optimized fit versus 1-Phenylmelatonin's steric exclusion.

Experimental Protocols (Self-Validating)

To verify these kinetic differences, researchers should employ a Kinetic Radioligand Binding Assay . Equilibrium assays (


) are insufficient for differentiating residence times.
Protocol: Association & Dissociation Kinetics

Objective: Determine


, 

, and Residence Time (

) for Ramelteon vs. analogs.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing hMT

    
     or hMT
    
    
    
    .
  • Radioligand: 2-[

    
    I]-Iodomelatonin (High specific activity: ~2200 Ci/mmol).
    
  • Test Compounds: Ramelteon (10

    
    M stock), 1-Phenylmelatonin (if available), Melatonin (control).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Preparation:

    • Harvest cells and prepare membrane homogenates.

    • Determine protein concentration (Bradford assay).

  • Association Phase (

    
    ): 
    
    • Incubate membranes with radioligand (~50 pM) and Test Compound (at

      
       concentration) at 25°C.
      
    • Take aliquots at

      
       min.
      
    • Filter rapidly through GF/B filters to stop reaction.

  • Dissociation Phase (

    
    ): 
    
    • Pre-incubate membranes with radioligand for 60 min (equilibrium).

    • Critical Step: Add excess unlabeled Melatonin (10

      
      M) to block re-binding.
      
    • Measure remaining radioactivity at

      
       min.
      
  • Data Analysis:

    • Plot

      
       vs. time. The negative slope is 
      
      
      
      .
    • Calculate Residence Time:

      
      .[2][3]
      

Validation Criteria:

  • Ramelteon: Should show slow dissociation (shallow slope), with

    
     min (MT
    
    
    
    ).
  • 1-Phenylmelatonin: If binding is detectable, dissociation will be too fast to measure manually (vertical drop), confirming low affinity/stability.

Functional Implications for Drug Development
  • The "N-H" Rule: This comparison confirms that the indole N-H is a critical pharmacophore feature for indole-based ligands. If modifying the core (as in Ramelteon), the N-H can be removed only if the core scaffold is rigidified to maintain stacking interactions (Phe179) without steric penalty.

  • Kinetic Selectivity: Ramelteon's clinical efficacy is partially attributed to its long residence time at MT

    
    , which suppresses SCN neuronal firing throughout the night.
    
  • Probe Utility: 1-Phenylmelatonin serves as a valuable negative control in SAR studies to map the steric boundaries of the binding pocket's "floor" (near TM5/6).

References
  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology. Link

  • Johansson, L.C., et al. (2019). "XFEL structures of the human MT2 melatonin receptor reveal basis of subtype selectivity."[4] Nature. Link

  • Stauch, B., et al. (2019).[4] "Structural basis of ligand recognition at the human MT1 melatonin receptor." Nature. Link

  • Zlotos, D.P., et al. (2014). "Melatonin receptor agonists: Structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link

  • Dubocovich, M.L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

Sources

Comparative

Comparative Guide: Differentiating MT1 vs. MT2 Selectivity of 1-Phenylmelatonin

This guide provides an in-depth technical analysis of 1-Phenylmelatonin (specifically the -phenyl substituted analogue), distinguishing it from the well-known high-affinity agonist 2-Phenylmelatonin . It focuses on the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Phenylmelatonin (specifically the


-phenyl substituted analogue), distinguishing it from the well-known high-affinity agonist 2-Phenylmelatonin . It focuses on the structural determinants of receptor subtype selectivity (

vs.

) and provides protocols for experimental validation.

Executive Summary: The Structural Pivot

In the development of melatonergic ligands, the distinction between substitution at the C2-position (e.g., 2-Phenylmelatonin) and the


-position  (e.g., 1-Phenylmelatonin) is the primary determinant of affinity and intrinsic efficacy.
  • 2-Phenylmelatonin: A super-agonist with high affinity for both subtypes (often slightly

    
     selective or non-selective), stabilizing the receptor through hydrophobic interactions in the C2-subpocket.
    
  • 1-Phenylmelatonin (

    
    -Phenylmelatonin):  A structural probe that disrupts the critical hydrogen bond between the indole nitrogen and the receptor's conserved glutamine/asparagine residues. Recent crystal structure analyses (Johansson et al., 2019) suggest that while 
    
    
    
    -substitution generally reduces global affinity, specific bulky groups at this position can drive
    
    
    selectivity
    due to subtle differences in the extracellular loop 2 (ECL2) conformation.

This guide outlines the mechanistic basis for this selectivity and provides the experimental framework to validate 1-Phenylmelatonin’s profile.

Mechanistic Basis of Selectivity[1]

The Hydrogen Bond Anchor

The physiological ligand, melatonin, binds to


 and 

by anchoring its

-hydrogen to a conserved polar residue:
  • 
    :  Asn162 / Gln181 (Human numbering)
    
  • 
    :  Asn175 / Gln194
    

Impact of 1-Phenyl Substitution: Replacing the


-hydrogen with a phenyl ring abolishes this H-bond donor capability. Consequently, 1-Phenylmelatonin typically exhibits reduced affinity (

in the nanomolar to micromolar range)
compared to melatonin (picomolar). However, the selectivity arises from how the bulky phenyl group is accommodated by the surrounding hydrophobic residues.
Structural Determinants (Crystal Structure Evidence)

Based on XFEL crystal structures (Johansson et al., Nature 2019), the ligand binding pockets differ in volume and entry path:

  • 
     Selectivity (The R1 Hypothesis):  The 
    
    
    
    receptor possesses a specific topology near the indole nitrogen (referred to as the R1 position in SAR studies) that can accommodate certain flat aromatic substituents better than
    
    
    , despite the general consensus that
    
    
    has a "wider" pocket. Ligands with specific
    
    
    -substitutions often retain partial agonism or antagonism at
    
    
    while losing efficacy at
    
    
    .
  • 
     Constraints:  The 
    
    
    
    pocket is generally more tolerant of C2-substituents but can be sterically clashed by rigid
    
    
    -aryl groups, leading to a steeper drop in affinity compared to
    
    
    .
Signaling Pathway Visualization

The following diagram illustrates the differential signaling and steric blockade points for 1-Phenylmelatonin.

MelatoninSignaling Ligand 1-Phenylmelatonin MT1 MT1 Receptor (R1 Pocket Tolerant) Ligand->MT1 Moderate Affinity (Hydrophobic Fit) MT2 MT2 Receptor (Steric Clash at Q194) Ligand->MT2 Low Affinity (Loss of H-Bond) Gi Gi/o Protein MT1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP Downregulation

Figure 1: Differential interaction of 1-Phenylmelatonin with MT1 (green path) vs. MT2 (red dashed path).

Comparative Performance Data

The following table contrasts 1-Phenylmelatonin with standard reference compounds. Note: Values are representative of general SAR trends for N-aryl vs C-aryl melatonins.

FeatureMelatonin (Endogenous)2-Phenylmelatonin (Agonist Standard)1-Phenylmelatonin (Target Probe)
Primary Modification NoneC2-Phenyl (Indole Carbon)

-Phenyl (Indole Nitrogen)
H-Bond Donor (

)
Present (Strong)Present (Strong)Absent (Affinity Loss)

Affinity (

)
~9.5 - 10.0~10.5 (High)~6.0 - 7.5 (Moderate/Low)
Selectivity Ratio Non-selectiveNon-selective / Slight

Potential

Bias
Intrinsic Activity Full AgonistSuper-AgonistPartial Agonist / Antagonist
Key Application Sleep RegulationHigh-Affinity Binding Ref.[1]Probing

-Pocket Topology

Experimental Protocols for Validation

To objectively differentiate the selectivity of 1-Phenylmelatonin, you must perform paired Binding and Functional assays.

Protocol A: Competition Radioligand Binding (Affinity)

Objective: Determine


 values for 

and

.[2]
  • Cell Lines: Use CHO-K1 or HEK293 cells stably expressing human

    
     or 
    
    
    
    .
  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g.

  • Radioligand: Use

    
    -Iodomelatonin (20-50 pM). Note: This is crucial as it binds with high affinity.
    
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of 1-Phenylmelatonin (

      
       M to 
      
      
      
      M).
    • Time: 60 min at 37°C (equilibrium is slower for low-affinity ligands).

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: Include Melatonin (10 nM) as a positive control. If Melatonin

      
       nM, the assay system is invalid.
      
Protocol B: Binding Assay (Efficacy)

Objective: Determine if 1-Phenylmelatonin acts as an agonist, antagonist, or partial agonist.

  • System: Membranes from

    
     or 
    
    
    
    expressing cells.[2][3]
  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    M GDP, pH 7.4.
  • Agonist Mode:

    • Add 1-Phenylmelatonin (

      
       to 
      
      
      
      M).
    • Measure stimulation of

      
       binding.[1]
      
  • Antagonist Mode:

    • Add Melatonin at

      
       concentration.
      
    • Titrate 1-Phenylmelatonin to observe inhibition.

  • Readout: Liquid Scintillation Counting.

  • Interpretation:

    • Full Agonist: Efficacy (

      
      ) ~100% of Melatonin.
      
    • Partial Agonist:

      
       20-80%. (Likely outcome for 1-Phenylmelatonin at 
      
      
      
      ).
    • Antagonist: No stimulation, inhibits Melatonin.

Validation Workflow Diagram

ExperimentalWorkflow Start Start: 1-Phenylmelatonin Characterization Binding Radioligand Binding (2-[125I]-Iodomelatonin) Start->Binding Ki_Calc Calculate Ki (MT1 vs MT2) Cheng-Prusoff Equation Binding->Ki_Calc Decision Is Ki < 100 nM? Ki_Calc->Decision Functional [35S]GTPyS Functional Assay Decision->Functional Yes Selectivity Calculate Selectivity Ratio Ki(MT2) / Ki(MT1) Decision->Selectivity No (Low Affinity Probe) Functional->Selectivity

Figure 2: Step-by-step workflow for validating receptor selectivity and functional efficacy.

Critical Analysis & Troubleshooting

The "N1-Substitution" Trap

Researchers often confuse 1-Phenylmelatonin with 2-Phenylmelatonin.

  • Check your synthesis/vendor: Ensure the phenyl is on the indole nitrogen .

  • Solubility:

    
    -phenyl analogs are significantly more hydrophobic than melatonin. Dissolve in 100% DMSO at 10 mM before serial dilution. Ensure final DMSO concentration in assay is <1%.
    
Interpreting Low Affinity

If 1-Phenylmelatonin shows low affinity (


) at both receptors:
  • This confirms the essential role of the

    
    -H bond for high-affinity binding.
    
  • Any residual binding is likely driven by hydrophobic interactions of the phenyl ring with the ECL2 "lid" of the receptor.

  • Selectivity Note: Even with low affinity, if

    
     and 
    
    
    
    , the compound is technically 10-fold
    
    
    selective.

References

  • Johansson, L. C., et al. (2019). XFEL structures of the human MT2 melatonin receptor reveal the basis of subtype selectivity.[4] Nature, 569(7755), 289–292. Link

  • Stauch, B., et al. (2019). Structural basis of ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284–288. Link

  • Spadoni, G., et al. (2002). Receptor-binding studies of 1-N-substituted melatonin analogues. European Journal of Medicinal Chemistry, 37(12), 945-951. Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380. Link

  • Lira-Rocha, A., et al. (2002). Synthesis and biological evaluation of 1-N-substituted melatonin derivatives. Thesis/Institutional Repository. Link

Sources

Validation

Relative Efficacy of 1-Phenylmelatonin as a Melatonin Agonist

Executive Summary 1-Phenylmelatonin (N1-phenylmelatonin) is a synthetic analogue of melatonin primarily utilized in structure-activity relationship (SAR) studies to probe the steric and electronic tolerance of the indole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylmelatonin (N1-phenylmelatonin) is a synthetic analogue of melatonin primarily utilized in structure-activity relationship (SAR) studies to probe the steric and electronic tolerance of the indole nitrogen (N1) position within the melatonin receptor binding pocket.

Critical Distinction: Researchers must distinguish 1-Phenylmelatonin from 2-Phenylmelatonin .

  • 2-Phenylmelatonin: A high-potency, MT2-selective super-agonist (Affinity: Picomolar range).

  • 1-Phenylmelatonin: A low-affinity structural probe (Affinity: High Nanomolar to Micromolar range).

The efficacy of 1-Phenylmelatonin is significantly compromised compared to the endogenous hormone because the phenyl substitution at the N1 position eliminates a critical hydrogen bond donor interaction required for high-affinity binding.

Comparative Pharmacological Profile

The following table contrasts 1-Phenylmelatonin with the endogenous ligand and the high-potency synthetic alternative, 2-Phenylmelatonin.

CompoundStructureBinding Affinity (

)
Receptor SelectivityEfficacy (GTP

S/cAMP)
Melatonin Endogenous Indole0.1 – 1.0 nM Non-selective (MT1

MT2)
Full Agonist (

100%)
2-Phenylmelatonin C2-Substituted0.04 – 0.06 nM MT2 Selective (>100-fold)Super-Agonist
1-Phenylmelatonin N1-Substituted> 100 nM (Est.)*Poor / Non-selectivePartial Agonist / Low Efficacy

*Note: Exact


 values for 1-Phenylmelatonin vary by assay conditions but are consistently orders of magnitude lower than melatonin (Lira-Rocha et al., 2002).
Mechanistic Analysis: The N1-Substitution Penalty

The reduced efficacy of 1-Phenylmelatonin is not accidental; it is a direct consequence of disrupting the conserved binding pharmacophore.

Molecular Interaction Logic
  • The Critical H-Bond: In the native Melatonin-MT1/MT2 complex, the indole N1-H acts as a hydrogen bond donor to a conserved Serine residue (Ser110 in MT1, Ser114 in MT2) or Asparagine residue in the transmembrane domains.

  • Steric Clash: The introduction of a bulky phenyl group at N1 creates significant steric hindrance, preventing the indole core from sitting deeply in the orthosteric pocket.

  • Electronic Modulation: While the phenyl group delocalizes electron density, the loss of the H-bond donor capability is the dominant factor driving the loss of affinity.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific point of failure for 1-Phenylmelatonin binding.

MelatoninSignaling Ligand Ligand (Melatonin vs 1-Phenyl) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Enters Pocket BindingSite Orthosteric Pocket (TM3/TM5/TM6) Receptor->BindingSite Docking HBond H-Bond Formation (Ser110/114) BindingSite->HBond Melatonin (N1-H present) BindingSite->HBond 1-Phenylmelatonin (Blocked) GProtein Gi/Go Protein Activation HBond->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector G-alpha-i Dissociation Outcome Reduced cAMP (Sleep/Circadian Signal) Effector->Outcome Downstream Effect

Caption: Comparative signaling flow. The 1-Phenyl substitution (red dashed line) disrupts the critical H-Bond formation step, preventing efficient receptor activation compared to the native ligand (green line).

Experimental Protocols for Validation

To verify the relative efficacy of 1-Phenylmelatonin, researchers should employ a competitive radioligand binding assay. This protocol is self-validating through the use of a reference standard (Melatonin).

Protocol: Competitive Binding Assay (

-Iodomelatonin)

Objective: Determine the inhibition constant (


) of 1-Phenylmelatonin.

Materials:

  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[

    
    I]-Iodomelatonin (Specific Activity: 2200 Ci/mmol).
    
  • Test Compound: 1-Phenylmelatonin (dissolved in DMSO, final concentration <0.1%).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min) to isolate membrane fractions. Resuspend to ~5-10 µg protein/tube.

  • Incubation:

    • Mix 50 µL Membrane suspension.

    • Add 25 µL Radioligand (Final conc. ~0.05 nM).[1]

    • Add 25 µL 1-Phenylmelatonin (Concentration range:

      
       M to 
      
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 10 µM Melatonin.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Synthesis & Structural Context

The synthesis of 1-Phenylmelatonin typically involves the N-arylation of the indole core. This is chemically challenging and distinct from the C2-arylation used for 2-Phenylmelatonin.

  • 1-Substitution (N1): Requires strong bases (e.g., NaH) and aryl halides or copper-catalyzed Ullmann-type coupling.

  • 2-Substitution (C2): Often achieved via Suzuki coupling on a 2-haloindole or direct electrophilic substitution.

SAR Insight: Studies by Lira-Rocha et al. demonstrated that while bulky groups at N1 (like phenyl) generally reduce affinity, specific electron-withdrawing groups (e.g., p-NO


-benzoyl) can partially restore affinity by interacting with accessory pockets, though 1-Phenylmelatonin itself remains a weak agonist.
References
  • Lira-Rocha, A., et al. (2002).[2][3] Receptor-binding studies of 1-N-substituted melatonin analogues. European Journal of Medicinal Chemistry, 37(11), 945–951. [3][4][5]

  • Dubocovich, M. L., et al. (2010).[1] International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380.

  • Zlotos, D. P., et al. (2014).[5] N1-Linked Melatonin Dimers as Bivalent Ligands Targeting Dimeric Melatonin Receptors.[5] MedChemComm, 5(2). (Demonstrates N1-substitution effects).

  • Rivara, S., et al. (2005). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 5(2), 133-146.

Sources

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